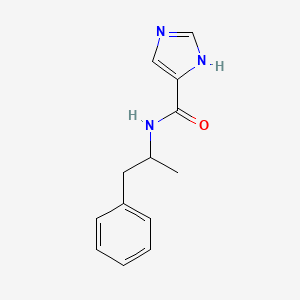
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide
Overview
Description
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide, also known as Ro 20-1724, is a selective and potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. PDE4 is an important enzyme that regulates cyclic adenosine monophosphate (cAMP) levels in cells. Ro 20-1724 has been extensively studied for its potential applications in various scientific research fields.
Mechanism of Action
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 selectively inhibits PDE4 isoforms, which are responsible for hydrolyzing cAMP to AMP. By inhibiting PDE4, N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 increases intracellular cAMP levels, which activates protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). PKA and Epac are involved in various physiological processes such as gene transcription, ion channel regulation, and vesicle trafficking. The increased cAMP levels also inhibit pro-inflammatory cytokine production, which contributes to the anti-inflammatory effects of N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724.
Biochemical and Physiological Effects:
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of asthma, COPD, and IBD. N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has also been shown to have anti-tumor effects by inhibiting cancer cell proliferation and inducing apoptosis. In addition, N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 also has potential applications in the treatment of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has several advantages for lab experiments. It is a selective and potent inhibitor of PDE4, which allows for specific modulation of cAMP signaling. N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 is also stable and easy to handle, which facilitates its use in lab experiments. However, N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has some limitations. It is not water-soluble, which limits its use in aqueous solutions. N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 also has some off-target effects on other PDE isoforms, which may complicate data interpretation.
Future Directions
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has several potential future directions for scientific research. It could be used to investigate the role of cAMP signaling in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders. N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 could also be used to develop new therapies for these diseases by targeting cAMP signaling. In addition, N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 could be used to study the mechanisms of action of other PDE inhibitors and develop new PDE inhibitors with improved selectivity and efficacy. Overall, N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has great potential for future scientific research and therapeutic applications.
Scientific Research Applications
N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has been widely used in scientific research for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant effects. In addition, N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has been used to study the role of cAMP signaling in various physiological processes such as memory, learning, and synaptic plasticity. N-(1-methyl-2-phenylethyl)-1H-imidazole-5-carboxamide 20-1724 has also been used to investigate the therapeutic potential of PDE4 inhibitors in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
properties
IUPAC Name |
N-(1-phenylpropan-2-yl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(7-11-5-3-2-4-6-11)16-13(17)12-8-14-9-15-12/h2-6,8-10H,7H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKASQGQFQXLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylpropan-2-yl)-1H-imidazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B3849713.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3849717.png)
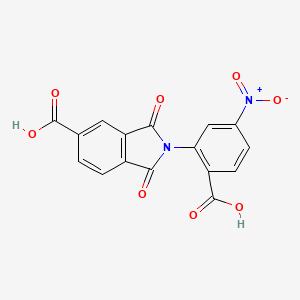
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B3849723.png)
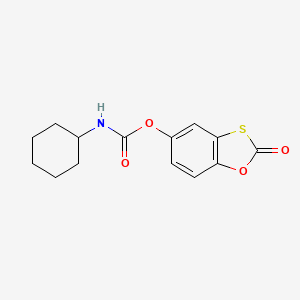
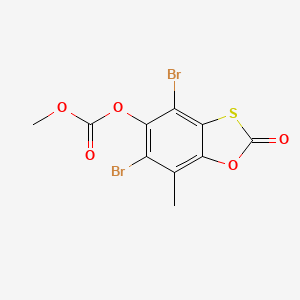
![3-[(cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B3849742.png)

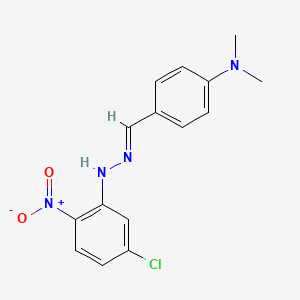
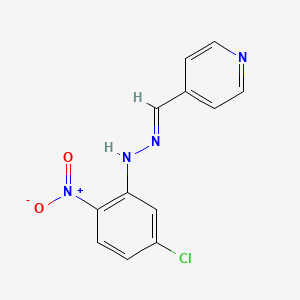
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3849762.png)
![5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3849774.png)
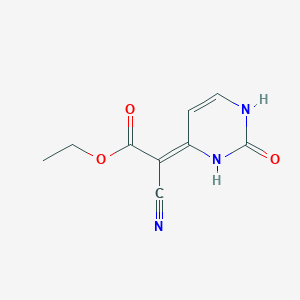
![methyl [3-(5-hydroxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propyl]methylcarbamate](/img/structure/B3849789.png)